Cas no 50825-20-2 (4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine)

4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine is a heterocyclic compound featuring an indole-thiazole hybrid scaffold, which is of significant interest in medicinal chemistry and drug discovery. The presence of both indole and thiazole moieties imparts unique electronic and steric properties, making it a versatile intermediate for synthesizing bioactive molecules. Its structural framework is particularly valuable in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds. The methoxy and methyl substituents enhance its solubility and metabolic stability, while the free amine group allows for further functionalization. This compound is well-suited for research applications requiring precise molecular modifications.
4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine structure
50825-20-2 structure
Product Name:4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine
CAS No:50825-20-2
MF:C13H13N3OS
MW:259.326821088791
MDL:MFCD01021195
CID:3056798
PubChem ID:804958
Update Time:2025-10-30

4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine
    • CS-0313511
    • VS-02637
    • DTXSID401327930
    • 4-(5-methoxy-2-methyl-1H-indol-3-yl)-2-thiazolamine
    • SMR000514456
    • A814055
    • 4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine
    • MLS001213089
    • AKOS000562112
    • HMS2830J03
    • AG-690/11961795
    • SR-01000370513-1
    • Oprea1_118582
    • MFCD01021195
    • CHEMBL1312762
    • STK801737
    • 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
    • AG-690/36978015
    • BBL010714
    • 50825-20-2
    • SR-01000370513
    • MDL: MFCD01021195
    • Inchi: 1S/C13H13N3OS/c1-7-12(11-6-18-13(14)16-11)9-5-8(17-2)3-4-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16)
    • InChI Key: VKPPEJCJEVDLLQ-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=C(C)NC2C=CC(=CC1=2)OC

Computed Properties

  • Exact Mass: 259.07793322Da
  • Monoisotopic Mass: 259.07793322Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 92.2Ų

4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine Security Information

4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine Pricemore >>

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Additional information on 4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine

Comprehensive Overview of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine (CAS No. 50825-20-2)

4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine, with the CAS number 50825-20-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of indole-thiazole hybrids, which are known for their diverse biological activities. The presence of both indole and thiazole moieties in its structure makes it a promising candidate for drug discovery, particularly in the development of novel therapeutic agents targeting inflammation, cancer, and neurological disorders.

The molecular structure of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine features a 5-methoxy-2-methylindole core linked to a 2-aminothiazole group. This unique arrangement contributes to its potential as a kinase inhibitor or receptor modulator, which are highly sought-after properties in modern drug development. Researchers have explored its interactions with various biological targets, including serotonin receptors and tyrosine kinases, due to its structural similarity to naturally occurring bioactive molecules.

In recent years, the demand for indole-thiazole derivatives like CAS 50825-20-2 has surged, driven by the growing interest in small-molecule therapeutics and precision medicine. The compound's potential applications in neurodegenerative disease research and anti-inflammatory drug development align with current trends in healthcare, where personalized treatment options are increasingly prioritized. Its mechanism of action, though not fully elucidated, is believed to involve modulation of cell signaling pathways, making it a subject of ongoing studies.

From a synthetic chemistry perspective, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine is typically prepared through multi-step organic reactions, including cyclization and condensation processes. The compound's purity and stability are critical for research applications, and advanced analytical techniques such as HPLC and NMR spectroscopy are employed to characterize its properties. Its solubility in organic solvents like DMSO and methanol facilitates its use in in vitro assays and high-throughput screening platforms.

The rising popularity of CAS 50825-20-2 in academic and industrial research can be attributed to its versatility. For instance, it has been investigated as a potential lead compound for designing new antidepressants or anticancer agents, reflecting the broader shift toward targeted drug design. Additionally, its role in medicinal chemistry highlights the importance of heterocyclic compounds in addressing unmet medical needs, a topic frequently searched by professionals in the field.

As the scientific community continues to explore the therapeutic potential of 4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine, its relevance in drug discovery pipelines is expected to grow. Future research may focus on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its clinical applicability. With advancements in computational chemistry and AI-driven drug design, this compound could play a pivotal role in the next generation of small-molecule drugs.

In conclusion, 4-(5-Methoxy-2-methyl-1H-indol-3-yl)thiazol-2-amine (CAS 50825-20-2) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional diversity make it a valuable tool for researchers aiming to develop innovative treatments for complex diseases. As the demand for bioactive heterocycles increases, this compound is poised to remain a key player in the evolving landscape of pharmaceutical research and therapeutic innovation.

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